1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3-triazoles can be achieved through a robust and versatile protocol under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a reliable, regioselective, and high-yielding process for the formation of 1,2,3-triazole structures .
Scientific Research Applications
Triazole Derivatives and their Biological Activities
Triazole derivatives, including 1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid, are recognized for their diverse biological activities. Their structure allows for various modifications, leading to compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The review by Ferreira et al. (2013) underscores the importance of triazoles in developing new drugs, emphasizing the need for efficient synthesis methods that adhere to principles of green chemistry and address emerging health challenges such as antibiotic resistance and neglected diseases (Ferreira et al., 2013).
Microwave-Assisted Synthesis of Benzoxazoles Derivatives
The technique of microwave-assisted synthesis, as reviewed by Özil and Menteşe (2020), offers a rapid and efficient method for producing benzoxazole derivatives, which share structural similarities with triazole compounds. This method is highlighted for its contribution to the advancement of medicinal chemistry through the creation of compounds with significant pharmacological activities (Özil & Menteşe, 2020).
Supramolecular Chemistry of Benzene-1,3,5-tricarboxamide
Cantekin, de Greef, and Palmans (2012) discuss the role of benzene-1,3,5-tricarboxamide (BTA) derivatives in supramolecular chemistry. These compounds, through their ability to form one-dimensional, nanometer-sized structures stabilized by H-bonding, find applications in nanotechnology, polymer processing, and biomedical fields. This review suggests potential interdisciplinary applications for triazole derivatives in these areas (Cantekin et al., 2012).
Synthetic Routes for 1,2,3-Triazoles
Kaushik et al. (2019) provide a comprehensive review of the synthetic routes for 1,2,3-triazole derivatives, emphasizing their importance in drug discovery and material science. The review covers various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting the versatility and potential of triazole compounds for developing new therapeutic agents and materials (Kaushik et al., 2019).
Advances in Eco-friendly Triazole Synthesis
De Souza et al. (2019) explore eco-friendly methodologies for synthesizing 1,2,3-triazoles, focusing on microwave irradiation and the use of green catalysts. This approach aligns with the growing demand for sustainable and environmentally friendly chemical synthesis processes, offering a pathway for the development of triazole derivatives with minimal environmental impact (De Souza et al., 2019).
properties
IUPAC Name |
3-benzyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHYXBIQQIKYEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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